2-Methoxyphenyl acetate
Overview
Description
2-Methoxyphenyl acetate, also known as o-Acetylguaiacol, is an organic compound with the molecular formula C9H10O3. It is a phenolic ester derived from guaiacol and acetic acid. This compound is known for its pleasant, smoky, and vanilla-like aroma, making it a valuable ingredient in the fragrance and flavor industries .
Biochemical Analysis
Biochemical Properties
2-Methoxyphenyl acetate is a phenol ester, a type of aromatic compound composed of a benzene ring with a hydroxyl group and an ester group as substituents . It is a solid substance with limited solubility in water and exhibits negligible basicity
Cellular Effects
Antioxidants can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenyl acetate can be synthesized through the esterification of guaiacol (2-methoxyphenol) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:
C7H8O2+CH3COCl→C9H10O3+HCl
In this reaction, guaiacol reacts with acetyl chloride to form this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves the use of acetic anhydride instead of acetyl chloride due to its lower reactivity and ease of handling. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to guaiacol and acetic acid.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: Guaiacol and acetic acid.
Oxidation: Quinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxyphenol structure but has an allyl group instead of an acetyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a methoxy group and an aldehyde group instead of an acetyl group.
Guaiacol (2-methoxyphenol): The parent compound of 2-Methoxyphenyl acetate, lacking the acetyl group.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. Its pleasant aroma also makes it particularly valuable in the fragrance and flavor industries .
Properties
IUPAC Name |
(2-methoxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJHPYFAYGAPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862289 | |
Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |
Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Guaiacyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.00 to 124.00 °C. @ 18.00 mm Hg | |
Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble to slightly soluble in water, miscible (in ethanol) | |
Record name | Guaiacyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.127-1.134 | |
Record name | Guaiacyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
613-70-7 | |
Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831 | |
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Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GUAIACYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |
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Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-Methoxyphenyl acetate?
A1: this compound is an acetate ester derived from guaiacol (2-methoxyphenol). Its molecular formula is C9H10O3. Structurally, it features a benzene ring with a methoxy group (-OCH3) at position 2 and an acetate group (-OCOCH3) at position 1.
Q2: Has this compound demonstrated any biological activity?
A: While this compound itself has not been extensively studied for biological activity, a derivative, 4-(4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)-2-methoxyphenyl acetate, isolated from Pandanus odoratissimus leaves, exhibited cytotoxic activity against the human leukemia HL-60 cell line in a dose- and time-dependent manner. [, ]
Q3: Are there any studies on the potential of this compound as an anti-inflammatory agent?
A: While this compound itself hasn't been directly studied for anti-inflammatory properties in the provided research, its structural similarity to eugenol, a known anti-inflammatory compound, suggests potential. One study explored the synthesis of acetyl eugenol (4-allyl-2-methoxyphenyl acetate), a close analog of this compound, and investigated its potential anti-inflammatory activity. [, ]
Q4: Can this compound be used in enzymatic reactions?
A: Yes, research indicates that this compound can serve as a substrate in enzyme-catalyzed reactions. A study successfully utilized this compound as a substrate for Candida antarctica lipase B (CALB) within a hydrogel-based enzyme-loaded polymersome reactor. This system enabled the conversion of this compound to tetraguaiacol. []
Q5: What synthetic routes are available for producing this compound?
A: One common approach for synthesizing this compound involves reacting 2-methoxyphenol with acetic anhydride. This reaction is often facilitated by the presence of a catalyst, such as potassium hydroxide. [] Sonochemical methods have also been explored for the synthesis of acetyl eugenol, a close analog. []
Q6: Are there any reported spectroscopic data for this compound?
A: While specific spectroscopic details for this compound are limited in the provided research, related compounds offer insights. For example, FTIR analysis of acetyl eugenol, a structural analog, revealed characteristic peaks for O-H, alkene (C=C), aromatic (C=C), ether (C-O), and ester (C=O) groups. [] Similar analyses can be extrapolated to characterize this compound.
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